![molecular formula C14H18ClN3O4S B2636604 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride CAS No. 1216725-63-1](/img/structure/B2636604.png)
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, other names, and the class of compounds it belongs to. The structure and functional groups present in the compound would also be described.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would include studying properties like melting point, boiling point, solubility, stability, pH, etc.Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
The molecule has been explored in the transformation of saccharin into derivatives of imidazo[1,2‐b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine, showcasing its utility in creating new ring systems and facilitating a variety of chemical interconversions within this series of compounds (Ashby, Griffiths, & Paton, 1978).
Research into the synthesis and bioactivity of benzisothiazolone derivatives, including this molecule, has shown potential antimicrobial activity. These findings indicate the role of such compounds as potent industrial microbiocides with various biological activities (Feng-ling Xu, C. Lin, & Q. Lin, 2011).
Molecular Structure and Spectroscopy
- A detailed study on the molecular geometry and vibrational frequencies using ab initio Hartree-Fock and Density Functional Theory (DFT) methods revealed the stability of different conformers and provided insights into the charge transfer within the molecule. This research demonstrates the molecule's structural and electronic properties (E. Taşal & Mustafa Kumalar, 2010).
Biological Activity and Radical Generation
- The molecule has been evaluated for its inhibitory activity toward human leukocyte elastase (HLE) and acetylcholinesterase (AChE), highlighting its potential in medicinal chemistry for the development of treatments targeting these enzymes. This work also explored the molecule's ability to generate nitrogen-centered radicals, further emphasizing its versatility in chemical and biological research applications (V. Zakharova et al., 2010).
Safety And Hazards
This involves studying the toxicity of the compound, its effects on the human body and the environment, and precautions to be taken while handling it.
Direcciones Futuras
This would involve discussing potential applications of the compound, areas where further research is needed, and its implications for science and industry.
Please note that the availability of this information depends on the extent of research conducted on the compound. For a comprehensive analysis, you may need to consult multiple sources or seek the help of experts in the field. Also, please remember to handle all chemicals safely and responsibly.
Propiedades
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S.ClH/c1-15-6-8-16(9-7-15)13(18)10-17-14(19)11-4-2-3-5-12(11)22(17,20)21;/h2-5H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUIBOFRGZWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
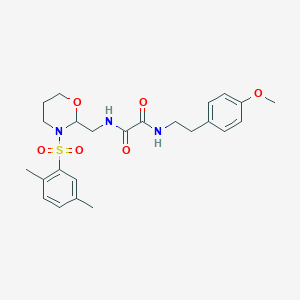
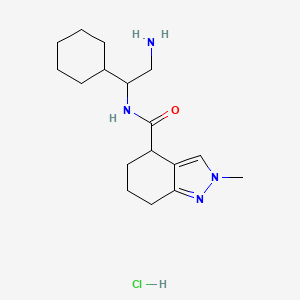
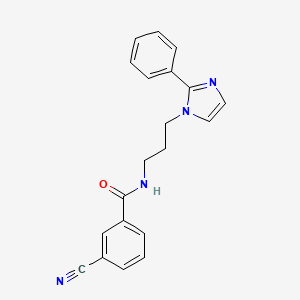

![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)
![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)
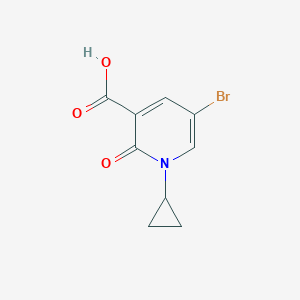
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)
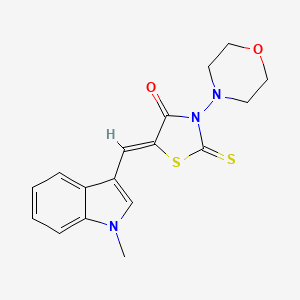
![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)

